methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate
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Overview
Description
The synthesis and analysis of "methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate" involve understanding its molecular structure, synthesis routes, and chemical properties. This compound is significant due to its potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, bromination, and catalysis. For example, a related synthesis involves starting from methyl 4-bromobenzoate and iso-vanilline by condensation reaction, optimized using catalysts like cupric oxide and condensing agents such as calcium carbonate and potassium carbonate (Lou Hong-xiang, 2012).
Molecular Structure Analysis
Molecular structure elucidation can be performed using techniques such as X-ray crystallography and NMR spectroscopy. An example includes the structural determination of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, confirming the molecular framework via X-ray crystal structure determination (R. Gillespie et al., 1979).
Chemical Reactions and Properties
Chemical reactions involving "methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate" could include condensation, esterification, and electrophilic substitution. Studies on related compounds demonstrate diverse reactivity and formation of novel structures through specific reaction conditions (S. Torii*, 1972).
properties
IUPAC Name |
methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-18-12-5-3-10(8-16)7-14(12)20-9-11-4-6-13(21-11)15(17)19-2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMZUDSFQBCLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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